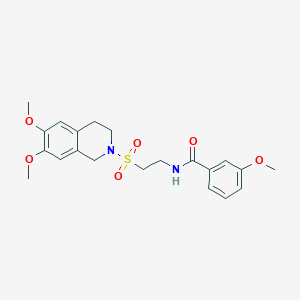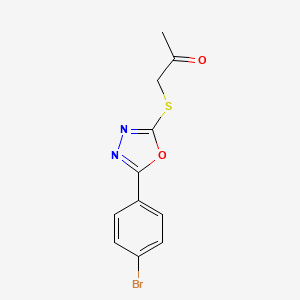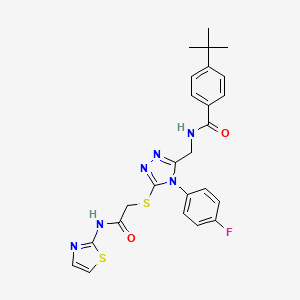![molecular formula C24H20N2O5S2 B2678254 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)butanamide CAS No. 900135-13-9](/img/structure/B2678254.png)
4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)butanamide is a thiazolidinone derivative with diverse applications in the fields of chemistry, biology, medicine, and industry. Its unique molecular structure, which integrates a thiazolidinone ring with a coumarin moiety, underpins its diverse pharmacological activities and synthetic versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)butanamide generally involves the condensation of 4-methoxybenzaldehyde, thiourea, and butanoic acid derivatives in the presence of appropriate catalysts under controlled conditions. This is followed by a cyclization reaction to form the thiazolidinone ring, with subsequent incorporation of the coumarin moiety through additional steps.
Industrial Production Methods: On an industrial scale, the synthesis is often carried out using continuous flow reactors to ensure high yield and purity. Advanced techniques like microwave-assisted synthesis and green chemistry principles are employed to enhance reaction rates and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo oxidative degradation, which affects its pharmacological properties.
Reduction: : Selective reduction can modify the functional groups, altering its bioactivity.
Substitution: : The aromatic rings are prone to electrophilic substitution, which can introduce various substituents.
Oxidation: : Hydrogen peroxide and metal catalysts like palladium on carbon.
Reduction: : Sodium borohydride and lithium aluminum hydride.
Substitution: : Halogens (bromine, chlorine) and acids (sulfuric acid, hydrochloric acid).
Oxidation: : Oxo- and hydroxy-derivatives.
Reduction: : Alcohols and alkanes.
Substitution: : Halogenated derivatives and substituted thiazolidinones.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is employed as an intermediate in the synthesis of other complex molecules due to its versatile reactive sites.
Biology: It exhibits significant antimicrobial, antiviral, and antifungal activities, making it a valuable candidate for drug development.
Medicine: Investigations reveal promising anti-inflammatory, anticancer, and neuroprotective effects, extending its potential in therapeutic applications.
Industry: In the industrial domain, it serves as a precursor for dyes, agrochemicals, and specialty polymers.
Wirkmechanismus
The compound exerts its effects primarily through interaction with cellular enzymes and receptors. It inhibits key enzymes involved in inflammatory pathways, induces apoptosis in cancer cells by disrupting mitochondrial function, and modulates neurotransmitter receptors in the nervous system.
Molecular Targets and Pathways:Enzymes: : Cyclooxygenase, lipoxygenase.
Receptors: : GABA, NMDA.
Vergleich Mit ähnlichen Verbindungen
Unique Characteristics: The integration of the thiazolidinone and coumarin moieties imparts unique pharmacological profiles, such as combined anti-inflammatory and anticancer activities, which are not common in similar compounds.
Similar Compounds:Thiazolidinediones: : Primarily used in diabetes treatment, lacking the coumarin moiety.
Coumarins: : Widely known for anticoagulant properties but do not possess the thiazolidinone ring.
This detailed article encapsulates the multifaceted nature of 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)butanamide, highlighting its synthesis, reactions, applications, mechanism, and unique characteristics.
Eigenschaften
IUPAC Name |
4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S2/c1-30-18-8-4-15(5-9-18)13-20-23(29)26(24(32)33-20)12-2-3-21(27)25-17-7-10-19-16(14-17)6-11-22(28)31-19/h4-11,13-14H,2-3,12H2,1H3,(H,25,27)/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBPVOQQJFGWQG-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N4-[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]-N4-cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine](/img/structure/B2678171.png)
![2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2678172.png)
![ethyl 2-(8-(sec-butyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2678174.png)
![N-(2-chlorobenzyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2678175.png)

![1-[3-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-3-oxopropyl]-4-(3-methylbutyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2678177.png)
![2-Amino-6-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B2678178.png)
![3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine](/img/structure/B2678180.png)

![[2-Pyridin-2-yl-5-[[4-(trifluoromethyl)phenoxy]methyl]pyrazol-3-yl] methanesulfonate](/img/structure/B2678183.png)


![2-{[(2-Bromophenyl)methyl]amino}butan-1-ol](/img/structure/B2678191.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2678194.png)
